Lipophilicity (LogP) Reduction of Over 1 Log Unit Compared to 4-Phenyl Analog Enables Distinct Solubility and Permeability Profile
The computed LogP of 4-ethyl-1H-imidazole-1,2-diamine is 0.01 (ChemSrc) to 0.3 (XLogP3, Smolecule), compared to 1.357–1.672 for 4-phenyl-1H-imidazole-1,2-diamine . This difference of approximately 1.0–1.6 log units translates to a predicted ~10- to 40-fold lower octanol-water partition coefficient, indicating substantially higher aqueous solubility and lower membrane permeability for the ethyl analog. For procurement decisions in lead optimization programs where moderate lipophilicity is desired (e.g., CNS drug discovery with favorable LogP 0–3 range), the ethyl analog provides a distinct starting point versus the more lipophilic phenyl congener.
| Evidence Dimension | Lipophilicity (LogP/CLogP) |
|---|---|
| Target Compound Data | LogP 0.01 (ChemSrc); XLogP3 0.3 (Smolecule) |
| Comparator Or Baseline | 4-Phenyl-1H-imidazole-1,2-diamine: LogP 1.357 (ChemSrc), 1.672 (chembase.cn) |
| Quantified Difference | ΔLogP ≈ 1.0–1.6 units (~10- to 40-fold difference in partition coefficient) |
| Conditions | Computed/predicted values from multiple database sources; experimental logP not available |
Why This Matters
Lipophilicity differences of this magnitude directly impact aqueous solubility, metabolic stability, and off-target binding risks, making the ethyl analog preferable when lower logD is required under Lipinski or CNS MPO guidelines.
